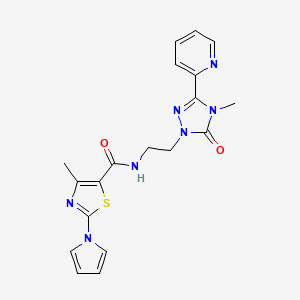
Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate” consists of 25 bonds in total, including 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, and 5 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis
“Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate” has a molecular weight of 317.1 . Additional physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Applications De Recherche Scientifique
Nucleic Acid Analogues Synthesis
Robins and Hatfield (1982) explored the synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles as "acyclic nucleoside" analogues, which show potent antiviral activities. This research demonstrates the utility of certain chemical moieties in the development of therapeutic agents, especially in the context of antiviral drugs (Robins & Hatfield, 1982).
Organic Synthesis and Medicinal Chemistry
The work of Min (2015) on the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene via Grignard reaction highlights the importance of bromine-containing compounds in facilitating key steps in organic synthesis. This process is particularly relevant for the development of drug intermediates, showcasing how such compounds contribute to the advancement of organic chemistry and pharmaceutical science (Min, 2015).
Catalytic Reactions and Material Science
Shi, Liu, and Tang (2006) investigated the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes. Their findings are pivotal in understanding the catalytic processes that involve bromine and other halogens, which are crucial for the development of novel materials and catalytic systems (Shi, Liu, & Tang, 2006).
Propriétés
IUPAC Name |
methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O4/c1-13-6-5(7(16)12-9(13)17)14(8(10)11-6)3-4(15)18-2/h3H2,1-2H3,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRCUPPSGZYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate | |
CAS RN |
332388-35-9 |
Source


|
| Record name | METHYL (8-BROMO-3-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2608282.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2608285.png)






![(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2608296.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2608297.png)
![2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608298.png)
